5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride

Salt selection Formulation pre-screening Physicochemical profiling

For medicinal chemistry programs requiring a metabolically distinct, late-stage diversification-ready pyridine scaffold, this compound eliminates the need for multi-step halogenation and salt formation. The 5-chloro-3-fluoro-2-diethylamino pyridine core is pre-installed, and the hydrochloride salt enables direct use in aqueous reaction conditions. - Pre-installed 5-Cl (σₘ +0.37) and 3-F (σₘ +0.34) substituents allow independent electronic tuning. - The 2-diethylamino handle provides a tertiary amine for SAR exploration, distinct from alkoxy pharmacophores like clodinafop-propargyl. - HCl salt (CAS 1704064-95-8) and free base (CAS 1504056-40-9) both available at comparable purity (95-98%) for head-to-head solid-state and solubility comparisons.

Molecular Formula C9H13Cl2FN2
Molecular Weight 239.11 g/mol
CAS No. 1704064-95-8
Cat. No. B1434194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride
CAS1704064-95-8
Molecular FormulaC9H13Cl2FN2
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C=N1)Cl)F.Cl
InChIInChI=1S/C9H12ClFN2.ClH/c1-3-13(4-2)9-8(11)5-7(10)6-12-9;/h5-6H,3-4H2,1-2H3;1H
InChIKeyMAOXDDHGAMJIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Sourcing Baseline


5-Chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride (CAS 1704064-95-8) is a trisubstituted pyridine derivative featuring a diethylamino group at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 5-position, supplied as the hydrochloride salt with molecular formula C₉H₁₃Cl₂FN₂ and molecular weight 239.11 g/mol . The corresponding free base (CAS 1504056-40-9) has molecular weight 202.65 g/mol . A structurally related compound, 2-[(5-chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol (PDB ligand LKL), has been deposited in the RCSB Protein Data Bank, confirming the 5-chloro-3-fluoropyridin-2-amine scaffold is recognized in structural biology contexts [1].

1
Pre-functionalized pyridine scaffold for medicinal chemistry or agrochemical programs requiring 5-Cl/3-F substitution pattern.
2
Hydrochloride salt form supports aqueous assay preparation and salt-form comparison studies.
Free base also available for formulation screening.
3
Tertiary N,N-diethylamine handle offers a metabolically distinct vector compared to primary amine analogs.

Why Close Analogs Require Experimental Validation


Substitution at the 2-, 3-, and 5-positions of the pyridine ring independently modulates electronic character (σₘ for Cl = +0.37, for F = +0.34), lipophilicity (π contributions: Cl = +0.71, F = +0.14), and H-bond acceptor capacity [1]. Replacing the N,N-diethyl group with a primary amine (CAS 246847-98-3) eliminates steric bulk and alters basicity at the 2-position nitrogen, while removing the 5-chloro substituent (as in N,N-diethyl-3-fluoropyridin-2-amine) is expected to reduce halogen bond donor potential and change cytochrome P450 inhibition profiles—structural analogs of 2-diethylaminopyridines show CYP2D6 IC₅₀ values varying by over 4-fold depending on ring halogenation patterns [2]. The hydrochloride salt form further distinguishes this compound from its free base in terms of aqueous solubility, hygroscopicity, and handling characteristics .

Salt
Free base (CAS 1504056-40-9) may differ in aqueous solubility and dissolution rate; direct substitution without salt-form review may shift assay performance.
Analog
5-Des-chloro analog lacks halogen bond donor; reported CYP2D6/ERG profiles may not transfer and target engagement context may differ.
Amine
Primary amine analog (CAS 246847-98-3) introduces H-bond donors and Phase II metabolic liabilities; steric and metabolic context may not be interchangeable.

Quantitative Differentiation vs. Closest Analogs


Salt Form vs. Free Base: Solubility and Handling

The hydrochloride salt (CAS 1704064-95-8, MW 239.11) provides a formal 1:1 stoichiometric protonation of the pyridine nitrogen, generating an ionic species with inherently higher aqueous solubility compared to the neutral free base (CAS 1504056-40-9, MW 202.65). While experimental aqueous solubility values are not publicly reported for either form, general salt-form principles predict a solubility enhancement of ≥10-fold for hydrochloride salts of weakly basic 2-aminopyridines (pKa ~6.5–7.0) relative to their free bases under physiologically relevant pH conditions [1]. Both forms are supplied at 95% purity by AKSci .

Salt vs Free Base
Class-level
≥10-fold solubility enhancement expected for HCl salt
Supports aqueous assay preparation selection.
No experimental solubility data for this pair.
Salt selection Formulation pre-screening Physicochemical profiling

5-Chloro vs. 5-Des-Chloro: Lipophilicity and Halogen Bond Potential

The presence of the 5-chloro substituent increases calculated logP (cLogP) by approximately 0.7–0.9 units relative to the 5-des-chloro analog N,N-diethyl-3-fluoropyridin-2-amine, based on the Hansch π constant for aromatic chlorine (+0.71). This moderate lipophilicity increase is expected to enhance membrane permeability while the chlorine atom also serves as a halogen bond donor to improve target binding interactions [1]. The 5-des-chloro analog (CHEMBL2058833) has reported CYP2D6 inhibition IC₅₀ > 6000 nM and hERG (ERG) inhibition IC₅₀ = 13,400 nM in BindingDB [2]; the additional chlorine in the target compound is predicted to modulate these off-target profiles, though direct comparative data are absent.

5-Cl vs Des-Cl
Class-level
cLogP difference ≈ +0.7–0.9; Cl adds halogen bond donor
Supports lipophilicity and target engagement SAR.
Comparator bioactivity data from BindingDB only.
Lead optimization Halogen SAR LogP modulation

N,N-Diethyl vs. Primary Amine: Steric Bulk and Metabolic Stability

The N,N-diethyl substitution at the 2-position provides substantially greater steric bulk (molar refractivity contribution ~22.4 cm³/mol for two ethyl groups vs. ~9.0 cm³/mol for primary NH₂) compared to the primary amine analog 5-chloro-3-fluoropyridin-2-amine (CAS 246847-98-3) [1]. This tertiary amine architecture eliminates the potential for N-acetylation and N-glucuronidation Phase II metabolic pathways that are accessible to the primary amine, while the dialkylamino group may also resist oxidative N-dealkylation more effectively than a monoalkylamino substituent [2].

N,N-Diethyl vs NH₂
Class-level
MR difference ≈ +13.4 cm³/mol; eliminates primary amine liabilities
May support metabolic stability differentiation.
Metabolic pathway inference; no experimental stability data.
Metabolic stability N-dealkylation Steric shielding

Purity Specification Across Commercial Suppliers

The hydrochloride salt (CAS 1704064-95-8) is commercially available at 95% purity from AKSci (catalog 0869EC) and at 98% purity from Leyan (product 1793740), representing the highest specification currently identified . For comparison, the free base (CAS 1504056-40-9) is offered at 95% purity by AKSci and 98% by Leyan, while the primary amine analog 5-chloro-3-fluoropyridin-2-amine (CAS 246847-98-3) is available at 97–98% from multiple suppliers including Thermo Scientific Alfa Aesar and CymitQuimica .

Purity Specification
Supporting evidence
HCl salt 98% (Leyan); Free base 98% (Leyan); Primary amine 97–98% (Alfa Aesar)
All forms achieve comparable high purity.
Vendor-reported purity; analytical methods not disclosed.
Procurement quality Supplier benchmarking Purity specification

Recommended Application Scenarios


Fragment-to-Lead with Pre-functionalized Scaffold

The compound serves as a late-stage diversification-ready building block where the 5-chloro and 3-fluoro substituents are already installed and the 2-diethylamino group provides a metabolically distinct tertiary amine handle. This scaffold is structurally validated by the PDB deposition of ligand LKL (a 2-methylaminoethanol analog), confirming that 5-chloro-3-fluoropyridin-2-amines engage protein binding sites [1]. The HCl salt form facilitates direct use in aqueous reaction conditions without prior free-basing .

Agrochemical Intermediate: Halogen-Rich Pyridine Building Block

The 5-chloro-3-fluoro-2-pyridinyloxy substructure is a known pharmacophore in commercial herbicides such as clodinafop-propargyl, an acetyl-CoA carboxylase inhibitor . The target compound offers an alternative 2-amino (diethylamino) derivative rather than the 2-alkoxy motif, potentially enabling exploration of the herbicidal or fungicidal activity of 2-dialkylamino variants of this privileged scaffold.

SAR Studies: Halogen Scanning at 5-Position

For programs exploring the SAR of 2-diethylaminopyridine cores across kinase, GPCR, or ion channel targets, this compound provides the 5-Cl/3-F combination. Comparative evaluation against the 5-des-chloro analog (N,N-diethyl-3-fluoropyridin-2-amine, CHEMBL2058833, CYP2D6 IC₅₀ > 6000 nM, ERG IC₅₀ = 13,400 nM) [2] and the 5-chloro-3-des-fluoro analog would map the contribution of each halogen to potency and selectivity.

Pre-formulation: Salt Form Comparison Studies

Both the hydrochloride salt (CAS 1704064-95-8) and free base (CAS 1504056-40-9) are available at comparable purity (95–98%) , enabling direct head-to-head comparison of aqueous solubility, dissolution rate, hygroscopicity, and solid-state stability. This compound pair serves as a model system for evaluating salt-form impact on the handling and assay performance of weakly basic 2-aminopyridines.

Application
Selection Property
Validation Focus
Fragment-to-Lead Diversification
Pre-installed halogen scaffold; metabolically distinct tertiary amine
Target engagement validation; PDB structural context review
Halogen Scanning SAR Studies
5-Cl/3-F combination vs des-chloro and des-fluoro analogs
CYP2D6/ERG off-target panel comparison; potency-selectivity mapping
Salt Form Comparison
HCl salt vs free base at comparable purity
Aqueous solubility; dissolution rate; hygroscopicity assessment
Agrochemical Intermediate Screening
Halogen-rich 2-aminopyridine alternative to 2-alkoxy herbicides
Herbicidal or fungicidal activity screening context
Quote Request

Request a Quote for 5-chloro-N,N-diethyl-3-fluoropyridin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.